5-[(3,4-dichlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
5-[(3,4-dichlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features a sulfonyl group attached to a dichlorophenyl ring and a thioxo-dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-dichlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which cyclizes to form the desired thioxo-dihydropyrimidinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-dichlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
5-[(3,4-dichlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(3,4-dichlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The thioxo group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar sulfonyl and aromatic structure but with a thiadiazole ring.
Thiazole derivatives: Contain sulfur and nitrogen in a five-membered ring, showing similar reactivity.
Indole derivatives: Feature a bicyclic structure with nitrogen, used in various biological applications.
Uniqueness
5-[(3,4-dichlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its combination of a sulfonyl group with a thioxo-dihydropyrimidinone core, providing distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O3S2/c11-6-2-1-5(3-7(6)12)19(16,17)8-4-13-10(18)14-9(8)15/h1-4H,(H2,13,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVJFCASJCIEFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CNC(=S)NC2=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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